Dynorphin B

Description

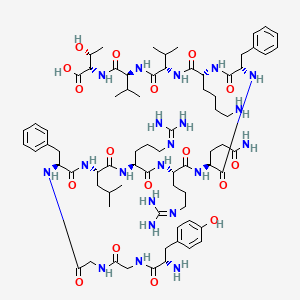

Dynorphin B (also known as Rimorphin) is a 13-amino acid endogenous opioid peptide derived from the precursor protein prodynorphin. It primarily acts as a potent agonist of the κ-opioid receptor (KOR), a G protein-coupled receptor widely distributed in the central and peripheral nervous systems . This compound is implicated in modulating pain perception, stress responses, and motor reflexes. In the spinal cord, it influences segmental reflexes by altering field potentials (FPs), which reflect integrated neuronal activity in spinal gray matter. Studies in spinalized cats demonstrated that this compound injections induce lateral asymmetric changes in FP amplitudes (up to 75% variation), suggesting inhomogeneous KOR distribution across spinal neuronal populations . Unlike classical opioids, this compound can exhibit both inhibitory and facilitatory effects on spinal reflexes, depending on the neuronal pathway and receptor interactions .

Properties

IUPAC Name |

(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-6-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C74H115N21O17/c1-40(2)34-53(91-68(107)54(36-44-18-10-8-11-19-44)86-58(100)39-84-57(99)38-85-62(101)48(76)35-46-25-27-47(97)28-26-46)67(106)89-51(24-17-33-83-74(80)81)63(102)87-50(23-16-32-82-73(78)79)64(103)90-52(29-30-56(77)98)65(104)92-55(37-45-20-12-9-13-21-45)69(108)88-49(22-14-15-31-75)66(105)93-59(41(3)4)70(109)94-60(42(5)6)71(110)95-61(43(7)96)72(111)112/h8-13,18-21,25-28,40-43,48-55,59-61,96-97H,14-17,22-24,29-39,75-76H2,1-7H3,(H2,77,98)(H,84,99)(H,85,101)(H,86,100)(H,87,102)(H,88,108)(H,89,106)(H,90,103)(H,91,107)(H,92,104)(H,93,105)(H,94,109)(H,95,110)(H,111,112)(H4,78,79,82)(H4,80,81,83)/t43-,48+,49-,50+,51+,52+,53+,54+,55+,59+,60+,61+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGTSSZRZBSNTGQ-LHPOXYLSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@@H](CCCCN)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)[C@H](CC3=CC=C(C=C3)O)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C74H115N21O17 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1570.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Fmoc-Based Synthesis on PAL-PEG-PS Resins

The fluorenylmethyloxycarbonyl (Fmoc) strategy is the gold standard for Dyn B synthesis. Using PAL-PEG-PS (phenylalanine amide linker-polyethylene glycol-polystyrene) resins, Dyn B is assembled via sequential coupling of Fmoc-protected amino acids. Key steps include:

-

Resin Activation : Swelling in dimethylformamide (DMF) followed by Fmoc deprotection with 20–30% piperidine.

-

Coupling Reagents : PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and HOBt (1-hydroxybenzotriazole) in DMF, with DIEA (N,N-diisopropylethylamine) as the base.

-

Side-Chain Protection : Boc (tert-butyloxycarbonyl) for lysine, Pmc (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) for arginine, and tBu (tert-butyl) for tyrosine.

A comparative study using 0.1 mmol vs. 0.25 mmol resin loadings revealed higher coupling efficiencies (98.9% vs. 76.0%) with lower resin quantities due to improved reactant concentrations.

FastMoc™ Cycles for High-Throughput Synthesis

Automated synthesizers like the CS Bio 336 employ FastMoc™ cycles to accelerate Dyn B production. Key parameters include:

Table 1: Coupling Efficiencies in Dyn B Synthesis

| Resin Loading (mmol) | Coupling Agent | Average Stepwise Yield |

|---|---|---|

| 0.1 | PyBOP/HOBt | 98.9% |

| 0.25 | PyBOP/HOBt | 76.0% |

| 0.1 | DIC/HOBt | 95.2% |

Cleavage and Deprotection Protocols

Trifluoroacetic Acid (TFA)-Based Cleavage

Dyn B is cleaved from resins using TFA cocktails containing scavengers to prevent side reactions:

-

Standard Cocktail : TFA/water/phenol/triisopropylsilane (88:5:5:2 v/v) for 2–4 hours.

-

Extended Cleavage : Re-cleavage for 2.5 hours improves yield for difficult sequences (e.g., C-terminal Thr).

-

Membrane-Associated Processing : Triton X-100 (1%) releases membrane-bound enzymes that further process Dyn B precursors.

Oxidative Cleavage for Modified Derivatives

For non-natural analogs (e.g., alanine-substituted variants), copper(II) acetate and pyridine facilitate oxidative cleavage of hydrazinobenzoyl resins, yielding carboxy-modified peptides.

Purification and Characterization

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Crude Dyn B is purified using C18 columns with gradients of acetonitrile/0.1% TFA. Key conditions:

Fast Protein Liquid Chromatography (FPLC)

For large-scale purification, FPLC with Mono Q HR 5/5 anion-exchange columns resolves Dyn B isoforms. Elution uses 0–1 M NaCl gradients in Tris-HCl (pH 8.1).

Table 2: Purification Outcomes for Dyn B Variants

| Variant | Purity (HPLC) | Yield (mg) | κ-Opioid EC₅₀ (nM) |

|---|---|---|---|

| Wild-Type Dyn B | >95% | 12.5 | 0.8 |

| Dyn B_L5S | 93% | 9.2 | 3.2 |

| Dyn B_G3A/Q8A | 88% | 7.8 | 12.4 |

Challenges and Optimizations

Aggregation and Solubility Issues

Dyn B’s hydrophobic C-terminal (Val-Val-Thr) promotes aggregation. Strategies to mitigate this include:

Enzymatic Degradation During Synthesis

Nonspecific proteases degrade Dyn B intermediates. Adding Dyn B-29-(9–22) (a protease-resistant fragment) suppresses degradation during membrane extraction.

Recent Advances in Dyn B Synthesis

Chemical Reactions Analysis

Types of Reactions

Dynorphin B: can undergo various chemical reactions, including:

Oxidation: This reaction can modify specific amino acids, such as methionine or cysteine, within the peptide.

Reduction: Disulfide bonds between cysteine residues can be reduced to free thiols.

Substitution: Amino acid residues can be substituted to create peptide analogs with altered properties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or performic acid can be used under mild conditions.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

Substitution: Amino acid derivatives with protecting groups are used in SPPS to introduce specific substitutions.

Major Products

The major products formed from these reactions depend on the specific modifications made. For example, oxidation can lead to sulfoxides or sulfonic acids, while reduction can yield free thiol groups.

Scientific Research Applications

Neuropharmacological Applications

DynB exhibits a high binding affinity for KOPrs, which has implications for its use in treating neurological disorders. Recent studies have focused on the structure-function relationship of DynB variants to enhance selectivity for KOPrs while minimizing undesirable effects associated with mu and delta opioid receptor activation.

Anticonvulsant Effects

DynB has shown strong anticonvulsant properties through the activation of KOPrs. Research indicates that specific amino acid substitutions in DynB can improve its efficacy and selectivity for KOPr activation, potentially leading to more effective treatments for epilepsy and other seizure disorders .

Table 1: this compound Variants and Their Selectivity for Opioid Receptors

| Variant | Selectivity (KOPr vs MOPr) | Selectivity (KOPr vs DOPr) | Efficacy |

|---|---|---|---|

| DynB_G3M/Q8H | High | Moderate | Partial |

| DynB_L5S | Moderate | High | Partial |

| DynB_G3M | Low | Low | Low |

Pain Management

DynB's role in pain modulation is another area of interest. Its ability to activate KOPrs suggests potential applications in managing chronic pain conditions without the side effects commonly associated with traditional opioids.

Addiction Treatment

The involvement of DynB in addiction mechanisms, particularly in opioid dependence, has been explored in various studies. Its modulation of reward pathways may offer new avenues for treating substance use disorders.

Case Studies

A notable case study examined the levels of DynB in opioid-dependent patients undergoing treatment with methadone or buprenorphine. The findings suggested that altered levels of DynB could be associated with treatment outcomes, highlighting its potential as a biomarker for monitoring therapy effectiveness .

Table 2: Opioid Treatment Outcomes and this compound Levels

| Treatment Type | Patient Cohort Size | Fatal Overdose Rate (%) | Non-Fatal Overdose Rate (%) |

|---|---|---|---|

| Methadone | 3515 | 2.5 | 15 |

| Buprenorphine | 3250 | 0 | 10 |

| Naltrexone | 1461 | 0 | 8 |

Neurological Disorders

Research has indicated that elevated levels of DynB correlate with the severity of dyskinesia in Parkinson's disease patients treated with L-DOPA. This suggests that manipulating DynB levels could provide therapeutic benefits or mitigate side effects in neurodegenerative diseases .

Imaging Studies

Imaging mass spectrometry has revealed localized elevations of DynB in specific brain regions associated with motor control, suggesting its role in movement disorders .

Mechanism of Action

The mechanism of action of Dynorphin B involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can bind to these targets, triggering a cascade of biochemical events that lead to its observed effects. The exact pathways and targets depend on the peptide’s specific sequence and structure.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison

Mechanistic and Pharmacological Differences

- Dynorphin A vs. This compound: Dynorphin A has a 17-residue sequence and is more effective in translocating across cell membranes due to its extended hydrophobic regions, enabling non-opioid intracellular signaling . this compound (13 residues) shows weaker cell-penetrating ability but exhibits stronger lateral asymmetry in spinal FP modulation, suggesting region-specific KOR activation .

- Interaction with Cannabinoids: this compound release is induced by the cannabinoid CP55,940 in the spinal cord, contributing to antinociception, whereas Dynorphin A and α-neoendorphin enhance morphine effects .

- Enzymatic Processing: this compound undergoes region-specific bioconversion: in the cortex, it is cleaved into this compound(1-7), while in the striatum, it forms this compound(2-13). This contrasts with Dynorphin A, which is processed into smaller fragments with distinct receptor affinities .

Receptor Selectivity and Signaling

- KOR vs. MOR/DOR: this compound’s KOR selectivity contrasts with β-endorphin’s MOR preference. KOR activation by this compound often produces dysphoria and stress responses, whereas MOR activation by β-endorphin mediates euphoria and analgesia . Naloxone (a broad opioid antagonist) only partially reverses this compound’s effects, indicating non-canonical pathways or KOR-independent mechanisms .

- Species-Specific Effects: In cats, this compound induces asymmetric spinal reflexes without consistent left/right dominance, whereas in rats, it produces pronounced antinociception linked to dynorphinergic neuron activation in the dorsal horn .

Therapeutic and Pathological Implications

- Co-administration with naloxone potentiates this compound’s facilitatory effects in some spinal pathways, suggesting complex KOR allosteric interactions .

- Psychiatric Disorders: Elevated this compound levels correlate with stress-induced depression, whereas β-endorphin deficiency is linked to reward system dysfunction .

Biological Activity

Dynorphin B (DynB) is a member of the dynorphin family of endogenous opioid peptides, primarily known for its interaction with kappa-opioid receptors (KOPRs). This article explores the biological activity of DynB, focusing on its mechanisms of action, receptor interactions, and implications in various physiological and pathological conditions.

DynB is derived from prodynorphin and is characterized by its amino acid sequence, which allows it to bind selectively to KOPRs. The structure-activity relationship studies indicate that specific amino acid substitutions can enhance the selectivity and efficacy of DynB for KOPRs over mu-opioid receptors (MOPRs) and delta-opioid receptors (DOPRs) .

Key Findings:

- Binding Affinity: DynB exhibits high binding affinity for KOPRs, although it has lower affinity compared to dynorphin A. Variants of DynB have been developed that show increased selectivity for KOPRs, which could mitigate side effects associated with non-selective opioid receptor activation .

- Signal Transduction: Activation of KOPRs by DynB leads to G-protein signaling pathways, which are implicated in various physiological processes including pain modulation, stress response, and neuroprotection. DynB has been shown to activate β-arrestin pathways as well .

Biological Effects

DynB has been implicated in several biological processes across different tissues:

- Neurotransmission: DynB modulates neurotransmitter release and can influence synaptic plasticity. Its role in epilepsy has been highlighted, particularly due to its expression in the hippocampus and cortex .

- Cardiovascular Effects: In cardiac tissue, DynB enhances contractility through KOPR activation. Studies have shown that dynorphins are present in cardiac tissues and may play a role in cardiac remodeling and function .

- Developmental Biology: DynB influences embryonic stem cell differentiation, particularly in cardiomyocytes, by upregulating transcription factors involved in cardiac development .

Table 1: Summary of Key Studies on this compound

| Study | Focus | Findings | Implications |

|---|---|---|---|

| Fricker et al., 2020 | Structure-function relationship | Identified variants with improved selectivity for KOPRs | Potential for therapeutic applications with fewer side effects |

| Joshi et al., 2017 | Binding affinity | Alterations at positions 3 and 10 enhance selectivity without reducing affinity | Insights into designing more effective dynorphin analogs |

| Cardiomyocyte Study (2020) | Cardiac function | DynB enhances contractility via KOPR signaling | Suggests a role in heart health and disease management |

Clinical Implications

The unique properties of DynB make it a target for therapeutic interventions in pain management, addiction treatment, and neurodegenerative diseases. Its ability to selectively activate KOPRs while minimizing effects on other opioid receptors presents an opportunity for developing safer analgesics.

Case Study: this compound in Epilepsy

A recent study investigated the role of DynB in seizure activity. It was found that increased levels of DynB were associated with anticonvulsant effects, suggesting that modulating its levels could be beneficial in epilepsy management .

Q & A

Q. What experimental models are commonly used to study Dynorphin B's effects on spinal reflexes, and how are they standardized?

this compound’s neuromodulatory effects are often studied in spinalized animal models, such as adult cats, where spinal cord transection isolates reflexes from supraspinal influences. Standardized protocols include:

- Animal preparation : Spinalization at the Th11 level, laminectomy at lumbar segments (L6–L7), and nerve isolation (e.g., gastrocnemius-soleus, tibialis) for stimulation .

- Anesthesia : Initial ketamine (25 mg/kg) followed by pentobarbital sodium (40 mg/kg) to maintain stable blood pressure and end-tidal CO₂ levels (3.8–4.5%) .

- Electrophysiological recording : Bilateral field potentials (FPs) recorded using glass microelectrodes (0.6–0.8 MΩ) inserted into spinal gray matter (3.0–3.5 mm depth) to capture synaptic activity .

Q. How is this compound detected and quantified in neuronal tissues?

Methodologies include:

- Immunohistochemistry : Localization using antibodies targeting this compound’s C-terminal sequence, often combined with GABAergic markers (e.g., galanin) to identify co-localization in dorsal horn neurons .

- Radioimmunoassay (RIA) : Quantification in tissue homogenates with antibodies specific to this compound, validated against cross-reactivity with other opioid peptides (e.g., dynorphin A) .

Q. What is the role of κ-opioid receptors in mediating this compound’s effects on spinal motor circuits?

this compound binds κ-opioid receptors (KORs) to modulate synaptic transmission. Key findings:

- Inhibitory effects : Suppression of NMDA receptor-mediated depolarization in vitro via KOR activation .

- Facilitatory effects : Enhanced spinal reflexes in vivo, potentially through disinhibition of GABAergic interneurons .

- Methodological validation : Co-administration with naloxone (non-selective opioid antagonist) distinguishes KOR-specific effects from μ/δ-opioid receptor cross-talk .

Advanced Research Questions

Q. How do lateral asymmetries in this compound-induced FP changes reflect heterogeneous KOR distribution?

Studies in spinalized cats reveal:

- Left-right variability : this compound and naloxone injections induce FP amplitude changes (up to 75%) that differ between spinal cord sides. For example, left-side FPs show significant negative correlations between this compound and naloxone effects (r = -0.68), while right-side effects lack coherence (r = 0.31) .

- Mechanistic hypothesis : KORs are unevenly distributed across neuronal populations processing ipsilateral vs. contralateral afferent inputs, leading to asymmetric modulation of segmental reflexes .

Q. How can researchers resolve contradictions in this compound’s excitatory vs. inhibitory actions?

Contradictions arise from:

- Experimental variables : Anesthesia depth (pentobarbital vs. decerebration), nerve stimulation parameters (frequency, intensity), and species-specific KOR expression .

- Methodological solutions :

Q. What statistical approaches are recommended for analyzing variability in this compound-induced FP responses?

- Two-way ANOVA : Assesses main effects of injection type (this compound vs. naloxone) and recording side (left vs. right), with Bonferroni post-hoc tests to correct for multiple comparisons .

- Normalization : FP areas are standardized to pre-injection baselines to control for inter-animal variability .

Q. How do methodological differences in nerve preparation impact FP reproducibility?

Key considerations:

- Nerve selection : Stimulating mixed nerves (e.g., tibialis) vs. pure afferents (e.g., cutaneous sural) alters FP complexity due to differential Aδ/C-fiber recruitment .

- Temperature control : Maintaining spinal pool temperature at 37.5°C (±0.5°C) prevents anesthesia-induced hypothermia from dampening synaptic transmission .

Data Integration and Interpretation

Q. How can researchers integrate this compound findings with broader literature on spinal opioid systems?

- Comparative analysis : Contrast this compound’s effects with μ-opioid agonists (e.g., DAMGO), which predominantly inhibit motoneuron activity via presynaptic mechanisms .

- Meta-analytic frameworks : Use tools like PRISMA to systematically evaluate studies on opioid receptor localization and segmental reflex modulation .

Q. What ethical and technical safeguards are critical for in vivo this compound studies?

- Ethical compliance : Adhere to institutional guidelines (e.g., European Directive 86/609/EEC) for anesthesia, euthanasia (pentobarbital overdose), and post-operative monitoring .

- Technical rigor : Validate FP stability via repeated baseline measurements and control for artifactual signals (e.g., movement artifacts) using sham-stimulation trials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.